1-(4-Nitrophenyl)-3-phenyl-2-thiourea
Overview
Description
1-(4-Nitrophenyl)-3-phenyl-2-thiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of a nitrophenyl group and a phenyl group attached to a thiourea moiety
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 1-(4-Nitrophenyl)-3-phenyl-2-thiourea may also interact with various biological targets.
Mode of Action
It’s worth noting that compounds with similar structures, such as 3-(4-nitrophenyl)-1h-pyrazole, have been found to interact with targets like hematopoietic prostaglandin d synthase . This interaction could potentially influence the compound’s mode of action.
Biochemical Pathways
Related compounds such as 2-chloro-4-nitrophenol have been reported to be degraded via the 1,2,4-benzenetriol pathway in certain bacterial strains . This suggests that this compound might also interact with similar biochemical pathways.
Pharmacokinetics
Related compounds such as apixaban, which contains two different six-ring lactam structures, have been reported to have linear pharmacokinetics and good bioavailability .
Result of Action
Similar compounds have been reported to have various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Action Environment
The action environment of this compound can be influenced by various factors. For instance, the catalytic reduction of 4-nitrophenol, a reaction used to assess the activity of nanostructured materials, has been reported to be affected by parameters such as the shape and size of the nanomaterials, the electrochemistry of the nanomaterial, the regeneration of the surface for activity, and the carrier system .
Biochemical Analysis
Biochemical Properties
1-(4-Nitrophenyl)-3-phenyl-2-thiourea plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including carbonic anhydrase and glycosidase enzymes. The interaction with carbonic anhydrase involves the inhibition of the enzyme’s activity, which can affect the regulation of pH and ion balance in biological systems . Additionally, this compound interacts with glycosidase enzymes, leading to the hydrolysis of glycosidic bonds in carbohydrates . These interactions highlight the compound’s potential as an enzyme inhibitor and its relevance in studying enzyme kinetics and mechanisms.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation and apoptosis . Furthermore, this compound has been observed to affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization . These cellular effects underscore the compound’s potential in therapeutic applications and as a tool for studying cellular processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, including proteins and nucleic acids. For instance, it can bind to the active site of enzymes, leading to enzyme inhibition or activation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and heat . Over time, the degradation products of this compound can influence its biological activity and long-term effects on cellular function . Understanding these temporal effects is essential for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit minimal toxicity and can modulate specific biochemical pathways without causing adverse effects . At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage . These dosage-dependent effects highlight the importance of determining the appropriate dosage for therapeutic applications and experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s bioavailability and efficacy in biological systems. Additionally, this compound can affect the levels of key metabolites, thereby impacting cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, involving transporters such as ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . Understanding these transport and distribution mechanisms is crucial for predicting the compound’s behavior in biological systems.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Nitrophenyl)-3-phenyl-2-thiourea can be synthesized through the reaction of 4-nitroaniline with phenyl isothiocyanate. The reaction typically occurs in an organic solvent such as ethanol or acetonitrile under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Nitrophenyl)-3-phenyl-2-thiourea undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products Formed
Reduction: 1-(4-Aminophenyl)-3-phenyl-2-thiourea.
Substitution: Various substituted thioureas depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones of the original compound.
Scientific Research Applications
1-(4-Nitrophenyl)-3-phenyl-2-thiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1-(4-Nitrophenyl)-3-phenyl-2-thiourea: Unique due to the presence of both nitrophenyl and phenyl groups.
1-(4-Nitrophenyl)-3-methyl-2-thiourea: Similar structure but with a methyl group instead of a phenyl group.
1-(4-Nitrophenyl)-3-ethyl-2-thiourea: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both nitrophenyl and phenyl groups allows for diverse reactivity and interactions with various molecular targets.
Properties
IUPAC Name |
1-(4-nitrophenyl)-3-phenylthiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c17-16(18)12-8-6-11(7-9-12)15-13(19)14-10-4-2-1-3-5-10/h1-9H,(H2,14,15,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWRRGBHDKYELI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375058 | |
Record name | 1-(4-Nitrophenyl)-3-phenyl-2-thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7669-49-0 | |
Record name | 1-(4-Nitrophenyl)-3-phenyl-2-thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-NITROPHENYL)-3-PHENYL-2-THIOUREA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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